molecular formula C21H17N3O3S B2883548 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide CAS No. 2034892-13-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide

Cat. No.: B2883548
CAS No.: 2034892-13-0
M. Wt: 391.45
InChI Key: AQURVLMWPXYFCY-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an imidazo[2,1-b]thiazole ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the Imidazo[2,1-b]thiazole Ring: This involves the cyclization of appropriate thioamide and α-halo ketone precursors.

    Coupling Reaction: The benzo[d][1,3]dioxole derivative is coupled with the imidazo[2,1-b]thiazole derivative using a palladium-catalyzed cross-coupling reaction.

    Acrylamide Formation: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acrylamide: Lacks the imidazo[2,1-b]thiazole ring.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-imidazol-4-yl)phenyl)acrylamide: Contains an imidazole ring instead of the imidazo[2,1-b]thiazole ring.

Uniqueness

The presence of the imidazo[2,1-b]thiazole ring in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide distinguishes it from similar compounds. This ring structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(8-6-14-5-7-18-19(11-14)27-13-26-18)22-16-4-2-1-3-15(16)17-12-24-9-10-28-21(24)23-17/h1-8,11-12H,9-10,13H2,(H,22,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURVLMWPXYFCY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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